Capmatinib

Kinase selectivity Off-target activity MET inhibition

MET-driven research is frequently confounded by off-target activity from multi-kinase inhibitors. Capmatinib resolves this with unmatched target selectivity->10,000-fold over a broad human kinase panel-and a picomolar IC50 of 0.13 nM, enabling clean phenotypic interpretation. • >10,000-fold selectivity for MET eliminates off-target confounding seen with crizotinib or cabozantinib • IC50 0.13 nM ensures robust target engagement at low concentrations; >10-fold more potent than crizotinib in MET-amplified cell models • Lacks lysosomal retention, providing defined intracellular pharmacology under washout conditions for target residence-time studies • Serves as an ideal chemical probe for MET-dependent pathway interrogation and MET-amplified model validation

Molecular Formula C23H17FN6O
Molecular Weight 412.4 g/mol
CAS No. 1029712-80-8
Cat. No. B1663548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapmatinib
CAS1029712-80-8
Synonyms2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide
Molecular FormulaC23H17FN6O
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F
InChIInChI=1S/C23H17FN6O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20/h2-9,11-13H,10H2,1H3,(H,25,31)
InChIKeyLIOLIMKSCNQPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder

Structure & Identifiers


Interactive Chemical Structure Model





Capmatinib Procurement Guide


Capmatinib is an oral, ATP-competitive, small molecule tyrosine kinase inhibitor (TKI) that specifically targets the mesenchymal-epithelial transition (MET) receptor kinase, including the oncogenic variant arising from MET exon 14 skipping mutations [1]. Its enzymatic potency is characterized by a picomolar IC50 value of 0.13 nM against the MET kinase . This compound is the active pharmaceutical ingredient in Tabrecta®, which received its first global approval by the U.S. Food and Drug Administration (FDA) in 2020 [2].

ATP-competitive MET kinase target engagement studies
Cellular MET signaling and pathway interrogation
Compatible with washout kinetics experimental designs

Why Capmatinib Cannot Be Substituted


Direct substitution of capmatinib with other MET inhibitors or multi-kinase inhibitors is not scientifically justified due to significant differences in kinase selectivity, intracellular pharmacology, and clinically validated efficacy. Capmatinib is an ultra-selective MET inhibitor with >10,000-fold selectivity over a broad panel of human kinases, whereas comparators like crizotinib and cabozantinib are multi-kinase inhibitors with potent off-target activity [1]. This selectivity profile translates into distinct cellular behaviors, including differences in lysosomal retention and sustained target engagement under washout conditions compared to tepotinib and crizotinib, which can affect long-term target inhibition [2]. Furthermore, while capmatinib and tepotinib are both approved for MET exon 14 skipping NSCLC, their clinical efficacy data from separate pivotal trials (GEOMETRY mono-1 and VISION) differ across patient populations, and their approval statuses with companion diagnostics are not identical [3].

Off-target Multi-kinase inhibitors exhibit ALK, ROS1 activity that may confound MET-specific readouts.
Retention Lysosomal accumulation differences alter target engagement under washout; profiles may not transfer.
Endpoint Cross-trial efficacy data from separate registrational studies cannot be considered interchangeable.

Capmatinib Differentiation Evidence


Kinase Selectivity vs. Crizotinib

Capmatinib demonstrates an exceptional selectivity profile for its primary target, MET kinase, with a >10,000-fold selectivity margin over a large panel of human kinases . In contrast, crizotinib is a multi-kinase inhibitor with nanomolar potency against ALK (IC50: 24-60 nM) and ROS1 (IC50: 55 nM) [1]. This fundamental difference in target engagement indicates that capmatinib is a far more specific tool for interrogating MET-dependent biology.

Kinase Selectivity
Direct comparison
>10,000-fold selectivity over a panel of human kinases; multi-kinase inhibitors hit ALK/ROS1
Supports MET-specific probe use in signaling studies
Off-target kinase panel review advised
Kinase selectivity Off-target activity MET inhibition Drug specificity

Lysosomal Retention vs. Tepotinib & Crizotinib

A comparative in vitro pharmacology study in a human lung cancer cell line (EBC-1) revealed that capmatinib and savolitinib do not accumulate in acidic subcellular compartments like lysosomes, whereas crizotinib and tepotinib do [1]. This lysosomal retention of tepotinib and crizotinib correlated with a more sustained inhibition of MET phosphorylation after drug washout, indicating a prolonged cellular effect. Capmatinib's absence of lysosomal trapping suggests a different mechanism of cellular target engagement and washout profile [1].

Lysosomal Retention
Mechanistic comparison
No accumulation in acidic compartments; washout target engagement differs from tepotinib/crizotinib
Supports subcellular distribution and target residence studies
EBC-1 human lung cancer cell line context
Lysosomal sequestration Target engagement Washout kinetics MET inhibitor

Clinical Efficacy in METex14 NSCLC

Capmatinib's clinical efficacy in MET exon 14 skipping (METex14) mutated non-small cell lung cancer (NSCLC) was established in the pivotal Phase II GEOMETRY mono-1 trial. Based on the final analysis of 60 treatment-naïve patients, capmatinib achieved an Objective Response Rate (ORR) of 68% (95% CI, 55.0-79.7) with a median Duration of Response (DoR) of 16.6 months [1]. In the previously treated patient cohort (n=100), the ORR was 44% (95% CI, 34.1-54.3) with a median DoR of 9.7 months [1]. These data served as the basis for the FDA's regular approval [2].

Reported ORR (1L)
Trial context
ORR 68% (95% CI 55.0–79.7); median DoR 16.6 months
Endpoint context for METex14 research models
Cross-study comparison; not a head-to-head trial
Clinical trial GEOMETRY mono-1 MET exon 14 NSCLC Objective response rate

Cellular Potency in MET-Amplified Cells

In cellular assays using a MET-amplified lung cancer cell line, capmatinib demonstrated significantly greater inhibitory activity compared to the multi-kinase inhibitors crizotinib and cabozantinib [1]. The study reported that capmatinib was >10 times more potent than both comparator drugs in this context, highlighting its superior capacity to suppress MET-driven cellular proliferation at lower concentrations [1].

Cellular Potency
Direct comparison
>10-fold greater inhibitory activity vs crizotinib, cabozantinib in MET-amplified cells
Supports MET-dependent cell model use at low concentrations
MET-amplified lung cancer cell line
Cell-based assay Potency MET amplification Crizotinib Cabozantinib

Capmatinib Application Scenarios


Chemical Probe for MET Signaling

Capmatinib is the optimal choice for experiments where target selectivity is paramount to avoid confounding biological results. Its >10,000-fold selectivity for MET over a large panel of human kinases makes it a superior chemical probe compared to multi-kinase inhibitors like crizotinib, which potently inhibit ALK and ROS1 . This allows for the specific interrogation of MET-dependent pathways in cells with high confidence that any observed effects are due to MET inhibition rather than off-target activity.

Washout Kinetics & Target Engagement

Capmatinib serves as a key control compound in studies designed to understand the intracellular pharmacology of MET inhibitors. Evidence shows capmatinib lacks lysosomal retention, in contrast to tepotinib and crizotinib [1]. This distinct subcellular distribution and target engagement profile under dynamic (washout) conditions makes capmatinib a valuable comparator for researchers investigating how drug physicochemical properties translate to cellular efficacy and target residence time.

Validating MET-Dependent Proliferation Models

In MET-amplified cell models, capmatinib provides a potent and selective tool for validating the model's dependence on MET signaling. Cellular data demonstrate that capmatinib is >10 times more potent than crizotinib and cabozantinib in inhibiting the growth of a MET-amplified lung cancer cell line [2]. Its high potency ensures robust target engagement and allows for the use of lower concentrations to mitigate off-target effects, making it ideal for generating reliable, dose-response data in MET-driven systems.

Application
Selection Property
Validation Focus
MET signaling pathway studies
Kinase selectivity profile
Off-target kinase panel review
Target engagement kinetics studies
Subcellular distribution and retention
Lysosomal accumulation assay context
MET-dependent proliferation models
Cell-based inhibitory activity
Dose-response in MET-amplified cells

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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